2-(6-Chloropyridazin-3-yl)propanoic acid
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Overview
Description
2-(6-Chloropyridazin-3-yl)propanoic acid is an organic compound with the molecular formula C7H7ClN2O2S It is a derivative of pyridazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridazin-3-yl)propanoic acid typically involves the reaction of 6-chloropyridazine with propanoic acid under specific conditions. One common method includes the use of a base-mediated reaction, where the base facilitates the formation of the desired product through nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar base-mediated reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropyridazin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridazine derivatives .
Scientific Research Applications
2-(6-Chloropyridazin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(6-Chloropyridazin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6-Chloropyridazin-3-yl derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
Pyridazine derivatives: Other derivatives of pyridazine also show similar reactivity and applications.
Uniqueness
2-(6-Chloropyridazin-3-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H7ClN2O2 |
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Molecular Weight |
186.59 g/mol |
IUPAC Name |
2-(6-chloropyridazin-3-yl)propanoic acid |
InChI |
InChI=1S/C7H7ClN2O2/c1-4(7(11)12)5-2-3-6(8)10-9-5/h2-4H,1H3,(H,11,12) |
InChI Key |
YIPXBWFUDURGLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
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